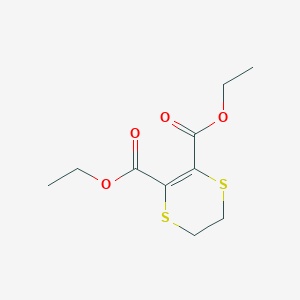

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2,3-dihydro-1,4-dithiine-5,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S2/c1-3-13-9(11)7-8(10(12)14-4-2)16-6-5-15-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTMOFNECWAIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SCCS1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of Alpha-Hydroxyketones (Acyloins) with Organic Thiosulfates

One of the primary and well-documented methods for synthesizing dihydro-1,4-dithiines, including diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, involves the reaction of alpha-hydroxyketones (acyloins) with organic thiosulfates (commonly known as Bunte salts).

Reaction Overview :

The alpha-hydroxyketone (R1COCHOHR2, where R1 and R2 are hydrogen, alkyl, or aryl groups) is reacted with an organic thiosulfate salt (H2CSSO3M)2, where M is a metal atom, under phase-transfer catalysis conditions to yield the dihydro-1,4-dithiin ring system.Catalysts :

Tetraalkyl ammonium halides, particularly tetrabutyl ammonium bromide, are employed as phase-transfer catalysts to enhance reaction rates and yields.Example :

Reacting sodium methylene thiosulfate with propioin (4-hydroxy-hexan-3-one) under these conditions produces 2,3-diethyl-5,6-dihydro-1,4-dithiin as a greenish oil, which corresponds closely to the diethyl dicarboxylate derivative of interest.Reaction Conditions :

Typically carried out in aqueous-organic biphasic systems with stirring and controlled temperature, often at room temperature or slightly elevated temperatures.

Recrystallization and Purification

Following synthesis, purification of this compound is commonly achieved by recrystallization:

Solvent :

Tetrahydrofuran (THF) is used as a solvent for recrystallization by slow evaporation at room temperature, yielding yellow block-like crystals of high purity.Characterization :

The purified compound is characterized by NMR spectroscopy, confirming the expected chemical shifts corresponding to the diethyl ester and dithiine ring protons.

Structural and Computational Analysis Supporting Preparation

The compound’s molecular geometry, including torsion angles and bond lengths, has been analyzed by X-ray crystallography and density functional theory (DFT) calculations, confirming the successful formation of the fused ring system with expected bond parameters.

The S—C—C—S torsion angle is approximately −70.4°, and S—C bonds to sp²-hybridized carbons are about 0.1 Å shorter than those to sp³ carbons, consistent with the dithiine ring structure.

Summary Table of Preparation Methods

Research Findings and Notes

The phase-transfer catalysis approach significantly improves yields and selectivity in the formation of the dithiine ring system.

The substituents R1 and R2 on the starting materials can be varied to synthesize a range of dihydro-1,4-dithiine derivatives, including the diethyl ester of 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

The synthetic routes are scalable and have been patented, indicating industrial relevance and robustness.

Structural data from crystallographic studies provide confirmation of the ring system and help optimize synthetic conditions by understanding steric and electronic influences.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where one of the ethoxy groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate serves as a crucial building block in organic chemistry. Its unique dithiine structure allows for the synthesis of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

2. Reaction Mechanisms

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: It can be reduced to dihydro derivatives using lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur where one of the ethoxy groups is replaced by another nucleophile under basic conditions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Dihydro derivatives |

| Substitution | Amines, thiols | Substituted derivatives |

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Research

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular processes.

Medical Applications

1. Therapeutic Agent

Ongoing research aims to explore the therapeutic potential of this compound. Its ability to interact with specific molecular targets positions it as a promising candidate for drug development.

Industrial Applications

1. Material Development

In industrial settings, this compound is utilized in the synthesis of new materials. Its unique chemical properties allow it to act as an intermediate in the production of various industrial chemicals.

2. Catalytic Processes

this compound is being studied for its role in catalytic processes that enhance the efficiency and sustainability of chemical reactions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell membranes effectively.

Case Study 2: Anticancer Activity

Research conducted at a leading university explored the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis.

Mechanism of Action

The mechanism of action of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic Anhydride (CAS 10489-75-5)

- Functional Groups : Anhydride bridge.

- Crystallography : Triclinic (space group P1), with unit-cell parameters a = 5.398 Å, b = 7.554 Å, c = 9.257 Å, and volume = 365.36 ų .

- Intermolecular Interactions : Packing dominated by dipole–dipole interactions, forming head-to-tail molecular rows without directed hydrogen bonds .

- Applications : Precursor for coordination polymers (e.g., with Cu²⁺/Mn²⁺) via hydrolysis to the dicarboxylate ligand .

Diethyl Ester Analogs

- Functional Groups : Ethyl ester (–COOEt) groups.

- Esters are less reactive toward nucleophiles than anhydrides, making them more stable in synthetic applications.

Phthalamide (DTHPIM), Thieno (ZUHQUQ), and Hydroxy (USUMOL) Analogs

- Phthalamide (DTHPIM): Features amide (–CONH₂) groups. Crystallizes in monoclinic P21/c with hydrogen-bonded networks .

- Thieno (ZUHQUQ): Replaces dithiine with a thiophene ring. Exhibits extended π-stacking due to aromaticity .

- Monohydroxy (USUMOL): Contains a hydroxyl group, enabling hydrogen bonding. Crystallizes in P21/n .

Structural and Electronic Comparisons

- Electronic Effects : The anhydride’s electron-withdrawing groups increase electrophilicity at the carbonyl carbons, favoring nucleophilic attack (e.g., in hydrolysis to dicarboxylates ). Esters, being less electron-deficient, are more suited for reactions requiring stability, such as cycloadditions.

- Crystal Packing : The anhydride’s triclinic packing lacks directed interactions, unlike the hydrogen-bonded networks in phthalamide analogs .

Comparison with Non-Sulfur Analogs

- Dimethyl 1,4-Dioxane-2,3-dicarboxylate (CAS 918827-57-3) : Oxygen-based analog with higher polarity and reduced conformational flexibility due to the dioxane ring. Used in pharmaceutical intermediates .

- Dimethipin (CAS 55290-64-7) : A sulfone derivative (1,4-dithiin tetraoxide) with agrochemical applications, showcasing how oxidation state alters functionality .

Biological Activity

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (C10H14O4S2) is a compound of significant interest due to its unique dithiine ring structure, which imparts distinctive chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Overview of the Compound

This compound is synthesized through the reaction of diethyl acetylenedicarboxylate with sulfur under catalytic conditions. The resulting compound is characterized by its six-membered ring containing two sulfur atoms, which contributes to its unique properties and reactivity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Bacillus subtilis | 30 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study reported the following effects:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

This suggests a promising avenue for further research into its use as an anticancer therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets. It is believed to act as a ligand for metal ions and participate in redox reactions that generate reactive intermediates. These intermediates can modulate various biochemical pathways critical for cell survival and proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant inhibition against multidrug-resistant strains of bacteria. The study highlighted its potential as an alternative treatment option in antibiotic resistance scenarios .

- Cancer Cell Studies : A research article in Cancer Letters reported that the compound selectively targeted cancer cells while sparing normal cells. The study utilized both in vitro and in vivo models to validate its efficacy and safety profile .

Comparison with Similar Compounds

This compound can be compared with other dithiine derivatives regarding their biological activities:

Q & A

What are the established synthetic routes for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, and what key reaction conditions influence yield?

Level: Basic

Answer:

The compound is typically synthesized via esterification of 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (CAS: 10489-75-5) with ethanol under acidic catalysis. A two-step approach is common:

Anhydride Preparation: Cyclization of dithiol precursors under oxidative conditions forms the dithiine core.

Esterification: Reacting the anhydride with excess ethanol in the presence of H₂SO₄ or HCl, followed by purification via recrystallization or column chromatography.

Key Conditions:

- Temperature: 60–80°C for esterification.

- Solvent: Dry ethanol or toluene to minimize hydrolysis.

- Catalysts: Acidic resins (e.g., Amberlyst) improve yield by reducing side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.